![molecular formula C17H16BrClN2O4 B5077477 N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B5077477.png)
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-chlorophenoxyacetic acid hydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to specific targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N’-[2-(2-methylphenoxy)acetyl]acetohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in terms of binding affinity and specificity in various applications.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-11-2-7-15(14(18)8-11)25-10-17(23)21-20-16(22)9-24-13-5-3-12(19)4-6-13/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAIUQCGBJBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
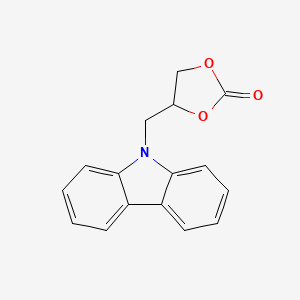
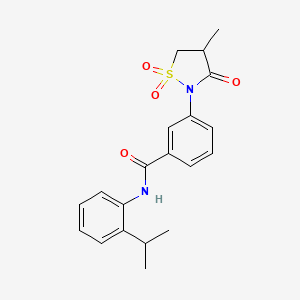
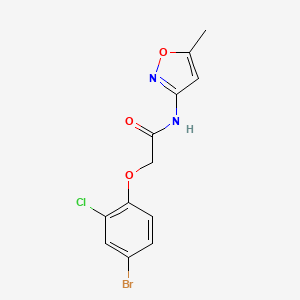
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5077416.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5077418.png)
![Methyl 2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoate](/img/structure/B5077425.png)
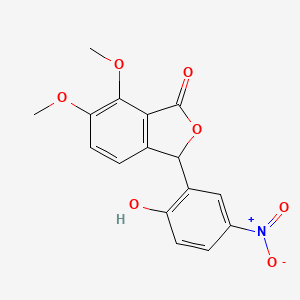
![sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5077437.png)
![6-(4-chlorophenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5077443.png)
![3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide](/img/structure/B5077450.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5077463.png)
![5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5077471.png)
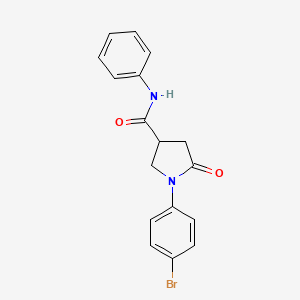
![N,2,4-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5077501.png)
